Vat Blue 6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

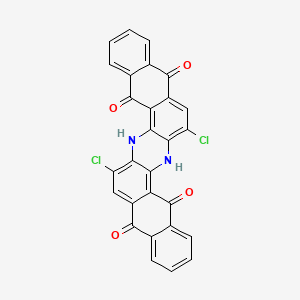

Structure

3D Structure

Propiedades

IUPAC Name |

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCDBQWJXSAYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044532 | |

| Record name | D&C Blue No. 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Vat Blue 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/ | |

| Record name | VAT BLUE 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

130-20-1, 39456-82-1, 57284-96-5 | |

| Record name | Blue K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vat Blue 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAT BLUE 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Blue No. 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,16-Dichloroindanthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C BLUE NO. 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL2KQB85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VAT BLUE 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vat Blue 6 CAS number 130-20-1 chemical properties

An In-Depth Technical Guide to the Chemical Properties of Vat Blue 6 (CAS 130-20-1)

Introduction

This compound, identified by the CAS number 130-20-1, is a synthetic organic compound belonging to the anthraquinone class of vat dyes.[1][2] Also known under names such as Vat Blue BC, Indanthrone, and C.I. 69825, it is recognized for its brilliant blue color and excellent fastness properties.[1][3][4] Its primary application lies in the dyeing and printing of cellulosic fibers like cotton and viscose, as well as in the formulation of organic pigments for inks and paints. The dye is applied through a vatting process, which involves its reduction to a water-soluble leuco form for fiber impregnation, followed by oxidation to regenerate the insoluble, vibrant blue pigment within the fiber. This guide provides a detailed overview of its chemical and physical properties, experimental characterization protocols, and the fundamental dyeing process.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for understanding its application, handling, and stability.

| Property | Value | Source(s) |

| CAS Number | 130-20-1 | |

| Molecular Formula | C₂₈H₁₂Cl₂N₂O₄ | |

| Molecular Weight | 511.31 g/mol | |

| Appearance | Aquamarine blue or blue-green powder. | |

| Solubility | Insoluble in water, acetone, ethanol, and toluene. Slightly soluble in hot chloroform, o-chlorophenol, and hot pyridine. | |

| Behavior in Acid | In concentrated sulfuric acid, it appears brown and turns blue upon dilution. The acid reduction leuco form is reddish-blue. | |

| Leuco Body Color | The alkaline-reduced leuco body is green-blue. | |

| Boiling Point | Not applicable; decomposes at high temperatures. | |

| Melting Point | Data not available. | |

| Chemical Stability | Stable under normal temperatures and pressures. | |

| Incompatibilities | Strong oxidizing and reducing agents. |

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, the following sections describe standard methodologies for the spectroscopic analysis of complex vat dyes, which are applicable for its characterization.

UV-Visible (UV-Vis) Spectroscopy

This protocol determines the dye's absorption spectrum and its maximum absorption wavelength (λₘₐₓ), which is fundamental to its color properties.

-

Objective: To measure the absorption spectrum of this compound in a suitable solvent.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Due to its insolubility in common solvents, a strong acid like concentrated sulfuric acid is required for dissolution.

-

Carefully prepare a dilute stock solution of this compound in the chosen solvent.

-

Create a series of dilutions from the stock solution to find a concentration that yields an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.

-

-

Methodology:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Fill a matched cuvette with the prepared dye solution.

-

Scan the sample across a wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λₘₐₓ). For anthraquinone dyes, characteristic absorptions arise from the extensive conjugated π-electron system.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical structure.

-

Objective: To obtain the infrared absorption spectrum and identify key functional groups.

-

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder.

-

For the KBr pellet method, mix a small amount of the dye with dry potassium bromide (KBr) and press it into a transparent pellet.

-

For ATR-FTIR, no special preparation is needed beyond placing the powder on the ATR crystal.

-

-

Methodology (ATR-FTIR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the crystal, ensuring good contact.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands, such as C=O (carbonyl) stretches from the quinone groups, C=C stretches from the aromatic rings, and C-N and C-Cl bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, but its application to insoluble vat dyes is challenging.

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Challenges: The primary difficulty is the insolubility of this compound. Specialized, and often harsh, solvents like deuterated sulfuric acid may be required to achieve dissolution without causing degradation.

-

Instrumentation: A high-field NMR spectrometer.

-

Methodology:

-

Dissolve the sample in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show complex signals in the aromatic region (typically 7.0-9.0 ppm).

-

The ¹³C NMR spectrum would show signals for aromatic carbons (110-150 ppm) and the characteristic carbonyl carbons of the quinone groups at a downfield shift (>180 ppm).

-

Visualizations

Vat Dyeing Process

The core logical relationship for the application of this compound is the vat dyeing process. This involves converting the insoluble pigment into a soluble form that can penetrate textile fibers, after which it is reverted to its insoluble state.

General Experimental Workflow for Dye Characterization

The following diagram illustrates a typical workflow for the chemical and physical characterization of a dye like this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 7,16-dichloroindanthrone

This technical guide provides a comprehensive overview of the synthesis and purification of 7,16-dichloroindanthrone, a significant vat dye. The document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed experimental protocols, mechanistic insights, and analytical data for this compound.

Introduction

Indanthrone and its halogenated derivatives are a class of high-performance pigments and vat dyes known for their exceptional light and chemical fastness. 7,16-dichloroindanthrone is a specific isomer that has been a subject of interest due to its tinctorial properties. This guide will detail a robust method for its synthesis via direct chlorination of indanthrone and subsequent purification procedures.

Synthesis of 7,16-dichloroindanthrone

The primary method for the synthesis of 7,16-dichloroindanthrone is the direct chlorination of indanthrone in a suitable solvent, often in the presence of a catalyst. The following protocol is adapted from established industrial processes.

Experimental Protocol: Direct Chlorination of Indanthrone

Materials:

-

Indanthrone (C.I. Vat Blue 4)

-

Nitrobenzene (dry)

-

Iron powder

-

Iodine crystals

-

Chlorine gas

-

Soda ash (sodium carbonate)

-

Sulfuric acid (10% solution)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet tube, and a condenser, charge 100 parts of indanthrone and 1000 parts of dry nitrobenzene.

-

Add 1.0 part of iron powder and 0.5 parts of iodine crystals to the suspension. These act as catalysts for the chlorination reaction.

-

Begin passing a slow and uniform stream of chlorine gas into the suspension at room temperature.

-

The temperature of the reaction mixture will gradually rise to approximately 42°C. Maintain the chlorination for 10-12 hours.

-

Monitor the progress of the reaction by taking samples and analyzing for chlorine content. The target chlorine content is 13.8-14.3%.

-

Once the desired chlorine content is achieved, add 50 parts of soda ash to neutralize any remaining acid.

-

Filter the reaction mass and wash the filter cake with 300 parts of warm nitrobenzene.

Reaction Mechanism

The synthesis of 7,16-dichloroindanthrone proceeds via an electrophilic aromatic substitution mechanism. The iron and iodine catalysts facilitate the generation of a more potent electrophile from molecular chlorine. The indanthrone nucleus then acts as a nucleophile, attacking the electrophile. The substitution is directed to the 7 and 16 positions due to the electronic effects of the anthraquinone core.

Proposed Mechanism:

Spectroscopic Profile of Vat Blue 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known as C.I. 69825 and 7,16-dichloroindanthrone, is a synthetic anthraquinone dye recognized for its high stability and excellent fastness properties.[1][2] Its robust chemical nature makes it a valuable pigment in various industrial applications, including textiles and automotive paints.[3] Understanding the spectroscopic characteristics of this compound is crucial for quality control, analytical identification, and for researchers exploring its potential in novel applications. This guide provides a comprehensive overview of the available spectroscopic data (UV-Vis, IR, and NMR) for this compound and outlines the experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: 15,30-dichloro-2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁹,²⁸.0²¹,²⁶]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone[4] Molecular Formula: C₂₈H₁₂Cl₂N₂O₄[4] Molecular Weight: 511.31 g/mol CAS Number: 130-20-1

UV-Visible (UV-Vis) Spectroscopy

The extensive conjugated π-system of the anthraquinone core in this compound is the primary chromophore responsible for its intense blue color. The UV-Vis spectrum of anthraquinone dyes is characterized by multiple absorption bands. Generally, these include π → π* transitions in the 220–350 nm range and an n → π* transition at longer wavelengths, typically around 400 nm. The position and intensity of these bands are influenced by substituents on the anthraquinone skeleton.

Table 1: Representative UV-Vis Absorption Data for Indanthrone (Parent Compound of this compound)

| Compound | Solvent/Medium | λmax (nm) | Reference |

| Indanthrone (Vat Blue 4) | Cellophane Film | 278 | |

| Indanthrone (Vat Blue 4) | Alcohol | 216, 255, 292.5, 371 |

Experimental Protocol: UV-Vis Spectroscopy of Vat Dyes

Due to the low solubility of vat dyes in common solvents, obtaining UV-Vis spectra can be challenging. The following protocol outlines a general procedure for analyzing vat dyes.

-

Sample Preparation:

-

For qualitative analysis, a suitable solvent in which the dye has at least minimal solubility, such as dimethyl sulfoxide (DMSO) or 1-chloronaphthalene, can be used.

-

Alternatively, for analyzing the dye on a substrate, the spectrum can be recorded from a thin film of the dye on a transparent material like cellophane.

-

For quantitative analysis of the soluble leuco form, the dye is first reduced in an alkaline solution of sodium hydrosulfite. The concentration of the resulting solution is then determined spectrophotometrically.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is typically used.

-

-

Data Acquisition:

-

The instrument is first calibrated with a blank solution (the pure solvent).

-

The sample is placed in a quartz cuvette.

-

The absorbance is measured over a wavelength range of approximately 200-800 nm.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic peaks corresponding to its chemical structure. While a detailed peak list is not consistently published, an FTIR spectrum of this compound as a KBr-pellet has been recorded using a Bruker IFS 112 instrument.

Studies on indanthrone and its derivatives have highlighted key features of their IR spectra. A notable characteristic is the absence of the expected N-H stretching absorption band around 3.0 µm (3333 cm⁻¹). Instead, a strong band is observed near 6.3 µm (approximately 1587 cm⁻¹), which is likely due to the C=N stretching vibration.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1670-1640 | C=O (quinone) | Stretching |

| ~1600-1585 | Aromatic C=C | Stretching |

| ~1587 | C=N | Stretching |

| ~1500-1400 | Aromatic C=C | Stretching |

| ~850-750 | C-Cl | Stretching |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity.

-

-

Pellet Formation:

-

The powdered mixture is placed into a pellet-forming die.

-

The die is subjected to high pressure (typically 8-10 tons) under a vacuum to form a thin, transparent pellet.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution ¹H and ¹³C NMR spectra for this compound is particularly challenging due to its very low solubility in common deuterated solvents. This often leads to broad and poorly resolved signals.

To date, no specific ¹H or ¹³C NMR data for this compound has been published in readily accessible literature.

Experimental Approaches for Poorly Soluble Compounds

For compounds with low solubility like this compound, several advanced NMR techniques can be employed:

-

High-Temperature NMR: Running the experiment at elevated temperatures can increase the solubility of the compound. Solvents with high boiling points, such as DMSO-d₆ or 1,2-dichlorobenzene-d₄, are suitable for this purpose.

-

Solid-State NMR (ssNMR): This technique analyzes the sample in its solid state, bypassing the need for dissolution. While ssNMR can provide valuable structural information, the resolution is generally lower than that of solution-state NMR.

-

Use of Specialized Solvents: In some cases, strong acids like deuterated sulfuric acid or trifluoroacetic acid can be used to protonate and dissolve otherwise insoluble compounds, although this will significantly alter the chemical shifts.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps from sample preparation to data interpretation. This logical flow can be visualized as follows:

References

An In-Depth Technical Guide to the Photophysical Properties of Vat Blue 6 in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Vat Blue 6 (C.I. 69825), an anthraquinone-based dye. While specific quantitative photophysical data for this compound in various organic solvents is scarce in publicly available literature, this document outlines the expected behavior based on the known properties of structurally similar anthraquinone dyes. Furthermore, it details the standard experimental protocols required to characterize these properties, offering a framework for researchers to conduct their own investigations.

This compound, also known as dichloroindanthrone, is a large, planar molecule with an extensive system of conjugated double bonds, which is characteristic of many organic dyes and pigments.[1] Its molecular formula is C₂₈H₁₂Cl₂N₂O₄.[2] The photophysical properties of such dyes are highly dependent on their interaction with the surrounding solvent molecules, a phenomenon known as solvatochromism.

Expected Photophysical Behavior

Anthraquinone dyes are known to absorb light in the visible region of the electromagnetic spectrum.[3] The introduction of electron-donating groups, such as amino groups present in this compound, typically leads to a bathochromic (red) shift in the absorption spectrum.

The fluorescence properties of anthraquinone derivatives can vary significantly. Some exhibit notable fluorescence with large Stokes shifts (the difference between the absorption and emission maxima), while others have very low quantum yields. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are sensitive to the solvent environment. In polar solvents, non-radiative decay pathways can become more prevalent, leading to a decrease in both quantum yield and lifetime.

Data Presentation: Representative Photophysical Data

Due to the lack of specific experimental data for this compound in a range of solvents, the following table presents a hypothetical but representative dataset for an anthraquinone dye. This data is intended to illustrate the typical trends observed for this class of compounds and should be used as a reference for experimental design.

| Solvent | Solvent Polarity (ET(30) in kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf | τf (ns) |

| Toluene | 33.9 | 605 | 650 | 1180 | 0.25 | 3.5 |

| Chloroform | 39.1 | 610 | 660 | 1290 | 0.18 | 2.8 |

| Acetone | 42.2 | 615 | 675 | 1540 | 0.10 | 1.9 |

| Ethanol | 51.9 | 620 | 685 | 1650 | 0.05 | 1.2 |

| Acetonitrile | 45.6 | 618 | 680 | 1600 | 0.08 | 1.5 |

Note: The values presented in this table are illustrative and not experimentally determined for this compound.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques.

3.1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) of this compound in different solvents.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent in which it is reasonably soluble (e.g., hot chloroform or pyridine).

-

Prepare a series of dilute solutions of this compound in the desired solvents. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert Law.

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectrum of each solution over a wavelength range of approximately 400 nm to 800 nm, using the pure solvent as a reference.

-

The wavelength at which the highest absorbance is recorded is the λabs.

-

3.2. Fluorescence Spectroscopy

-

Objective: To determine the emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of this compound.

-

Methodology for Emission Spectra:

-

Prepare dilute solutions of this compound in the various solvents with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λabs).

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum corresponds to λem.

-

-

Methodology for Fluorescence Quantum Yield (Φf) Determination (Comparative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Prepare solutions of the standard and the sample in the same solvent with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

-

Calculate the quantum yield of this compound using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (η2sample / η2std) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

-

-

Methodology for Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) for excitation at λabs.

-

The sample is excited repeatedly, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function.

-

Visualizations

Caption: Experimental workflow for characterizing the photophysical properties of this compound.

This guide provides a foundational understanding of the photophysical properties of this compound and the experimental approaches for their determination. Further research is necessary to obtain concrete quantitative data for this specific dye in a variety of solvent environments.

References

The Electrochemical Behavior of Vat Blue 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Blue 6 (C.I. 69825), an anthraquinone dye, is a crucial colorant in the textile industry renowned for its vibrant blue shade and excellent fastness properties.[1][2] Its application is fundamentally governed by its electrochemical characteristics, specifically the reversible reduction-oxidation (redox) reactions that transition the dye between its insoluble pigmentary form and its soluble leuco form. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, detailing the underlying principles, experimental methodologies for its characterization, and the logical pathways of its redox transformations. While specific quantitative electrochemical data for this compound is not extensively published, this guide synthesizes information from closely related vat dyes, such as indigo, and general principles of vat dye electrochemistry to provide a robust framework for understanding and research.

Introduction to Vat Dyes and Electrochemical Principles

Vat dyes, including this compound, are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form.[3][4] This process, known as "vatting," involves the chemical or electrochemical reduction of the dye in an alkaline solution. The soluble leuco form of the dye has a high affinity for cellulosic fibers.[5] Once absorbed by the fiber, the leuco dye is oxidized back to its insoluble pigment form, trapping it within the fiber matrix and resulting in excellent wash fastness.

The electrochemical nature of this process is centered on the transfer of electrons to the dye molecule, which alters its electronic structure and, consequently, its solubility and color. The redox potential, a measure of a substance's tendency to acquire electrons and be reduced, is a critical parameter in controlling the vatting process. For most vat dyes, the leuco reduction potential typically falls within the range of -650 mV to -1000 mV.

Electrochemical Reduction and Oxidation of this compound

The core of this compound's electrochemical behavior is its reversible two-electron reduction and subsequent oxidation. The molecule, in its oxidized (pigmentary) state, is insoluble in water. Upon the addition of a reducing agent or the application of a suitable negative potential, it undergoes a two-electron, two-proton reduction to form the soluble leuco-Vat Blue 6.

Key Characteristics:

-

Insoluble Form: In its oxidized state, this compound is an aquamarine blue powder. It is insoluble in water, acetone, and ethanol.

-

Leuco Form: The alkaline reduction of this compound yields a green-light yellow leuco form, while acid reduction produces a red-light blue leuco form. This soluble form is sensitive to hard water.

-

Re-oxidation: The leuco form is readily oxidized back to the insoluble blue pigment by exposure to an oxidizing agent, commonly atmospheric oxygen. This step is crucial for fixing the dye within the textile fibers.

The logical flow of this transformation can be visualized as follows:

Quantitative Electrochemical Data

The general reduction potential for vat dyes provides a practical window for process control in industrial applications.

| Parameter | Value Range | Source |

| Leuco Reduction Potential (General Vat Dyes) | -650 mV to -1000 mV |

Experimental Protocols for Electrochemical Analysis

The electrochemical behavior of organic dyes like this compound is typically investigated using techniques such as cyclic voltammetry (CV). CV can provide information on the redox potentials, the number of electrons transferred, and the reversibility of the electrochemical reactions.

Cyclic Voltammetry (CV) Experimental Protocol

This protocol is a generalized procedure for analyzing organic compounds and can be adapted for this compound.

1. Preparation of the Solution:

- Prepare a 0.1 M electrolyte solution. Common electrolytes for organic electrochemistry include tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) dissolved in a suitable organic solvent like dichloromethane, acetonitrile, or tetrahydrofuran.

- Prepare a ~1-5 mM solution of the analyte (this compound) in the electrolyte solution.

2. Electrochemical Cell Setup:

- A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

- Clean the electrodes thoroughly before each experiment.

- Fill the electrochemical cell with the analyte solution and immerse the electrodes.

3. Deoxygenation:

- Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen, which can interfere with the measurements.

4. Data Acquisition:

- Connect the electrodes to a potentiostat.

- Set the parameters for the CV scan:

- Potential Range: Sweep the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reverse the scan to observe the corresponding oxidation. A typical range might be from +0.5 V to -1.5 V vs. Ag/AgCl, but this should be optimized based on the specific compound.

- Scan Rate: Start with a scan rate of 50-100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.

- Record the resulting voltammogram (current vs. potential).

The workflow for a typical cyclic voltammetry experiment is illustrated below:

Conclusion

The electrochemical behavior of this compound is central to its application as a vat dye. While specific, peer-reviewed quantitative data for this particular dye is sparse, a thorough understanding can be constructed from the well-established principles of vat dye electrochemistry and data from analogous compounds. The reversible two-electron reduction to a soluble leuco form is the key transformation, enabling its application in textile dyeing. Further research employing modern electrochemical techniques like cyclic voltammetry would be invaluable in precisely quantifying the redox potentials and electron transfer kinetics of this compound, which could lead to more efficient and environmentally friendly dyeing processes. This would also be beneficial for drug development professionals exploring the redox properties of anthraquinone-based molecules.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Vat Blue 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Blue 6 (C.I. 69825), a dichlorinated indanthrone dye, is prized for its exceptional color fastness and stability in textile applications. Understanding its thermal behavior is critical for high-temperature processing, predicting environmental fate, and ensuring safety. This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of this compound. Due to a lack of specific, publicly available experimental data for this compound, this guide synthesizes information from related anthraquinone dyes and chlorinated aromatic compounds to propose a scientifically grounded hypothesis of its thermal decomposition.

Introduction

This compound, with the chemical formula C₂₈H₁₂Cl₂N₂O₄, is a large, polycyclic aromatic quinone. Its robust structure contributes to its desirable properties as a dye, including high resistance to light, washing, and chemical attack. While generally considered thermally stable, exposure to elevated temperatures, such as during manufacturing, processing, or in case of a fire, can lead to its decomposition. The degradation of a chlorinated aromatic compound like this compound can potentially generate hazardous byproducts. This guide aims to provide a detailed understanding of its thermal stability and to elucidate its likely degradation pathways.

Thermal Stability of this compound

Hypothetical Thermal Analysis Data

The following table summarizes the expected thermal stability of this compound based on the analysis of related compounds. This data should be considered illustrative pending specific experimental verification.

| Parameter | Expected Value | Method | Notes |

| Decomposition Onset Temperature (Tonset) | > 350°C | TGA | In an inert atmosphere (e.g., Nitrogen). |

| Temperature of Maximum Decomposition Rate (Tmax) | 400 - 500°C | TGA/DTG | Represents the temperature at which the most significant weight loss occurs. |

| Residue at 800°C | 30 - 50% | TGA | High char yield is expected due to the polycyclic aromatic structure. |

| Melting Point (Tm) | > 300°C (with decomposition) | DSC | A clear melting point may not be observed due to decomposition at high temperatures. |

| Glass Transition Temperature (Tg) | Not Applicable | DSC | This compound is a crystalline solid. |

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction steps. The degradation is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. Based on the structure of this compound and the known thermal decomposition mechanisms of chlorinated aromatic compounds, a plausible degradation pathway can be proposed.[1]

The primary degradation steps are hypothesized to be:

-

Dechlorination: The initial step is likely the cleavage of the carbon-chlorine (C-Cl) bonds, leading to the formation of hydrogen chloride (HCl) gas and a de-chlorinated indanthrone radical. This is a common thermal degradation pathway for chlorinated hydrocarbons.[2]

-

Fragmentation of the Anthraquinone Core: Following or concurrent with dechlorination, the large polycyclic aromatic structure will undergo fragmentation. This can involve the breaking of the bonds within the anthraquinone units and the linkages between them.

-

Formation of Smaller Aromatic Compounds: The fragmentation of the core structure is expected to yield a variety of smaller, volatile, and semi-volatile aromatic compounds. These may include chlorinated and non-chlorinated derivatives of benzene, naphthalene, and other polycyclic aromatic hydrocarbons (PAHs).

-

Char Formation: Due to its highly aromatic nature, a significant portion of the this compound molecule is expected to undergo condensation and graphitization at high temperatures, leading to the formation of a stable carbonaceous char.

The following diagram illustrates the proposed initial stages of the thermal degradation pathway of this compound.

Experimental Protocols

To definitively determine the thermal stability and degradation pathways of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

TGA Method:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

-

Temperature Program: Heating from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

-

FTIR Method:

-

Transfer Line and Gas Cell Temperature: Maintained at a high temperature (e.g., 250°C) to prevent condensation of evolved gases.

-

Spectral Acquisition: Infrared spectra of the evolved gases are collected continuously throughout the TGA run.

-

-

Data Analysis: The TGA curve provides information on the onset of decomposition, temperatures of maximum decomposition rates, and the amount of residue. The FTIR spectra of the evolved gases are analyzed to identify the functional groups and specific molecules released at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful technique allows for the separation and identification of the individual volatile and semi-volatile compounds produced during the thermal decomposition of the sample.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound (typically 10-100 µg) is placed in a pyrolysis tube.

-

Pyrolysis Method:

-

Pyrolysis Temperature: A specific temperature or a temperature program is selected to pyrolyze the sample (e.g., 600°C).

-

Atmosphere: Inert gas (e.g., helium).

-

-

GC-MS Method:

-

GC Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A programmed temperature ramp is used to separate the pyrolysis products based on their boiling points.

-

MS Detection: The mass spectrometer is used to identify the separated compounds by comparing their mass spectra to a library of known compounds.

-

-

Data Analysis: The chromatogram shows the different pyrolysis products, and the mass spectra of each peak are used for their identification, providing a detailed picture of the degradation products.

Conclusion

While this compound is recognized for its excellent stability, this guide highlights the importance of understanding its behavior at elevated temperatures. Based on the chemistry of related compounds, its thermal degradation is likely to proceed via dechlorination and fragmentation of its polycyclic aromatic core, leading to the formation of smaller aromatic compounds and a significant amount of char. The potential for the formation of hazardous substances, such as hydrogen chloride and various chlorinated organic compounds, underscores the need for careful handling and processing of this dye at high temperatures. Definitive experimental analysis using techniques such as TGA-FTIR and Py-GC-MS is essential to fully elucidate the thermal degradation pathways and products of this compound. This knowledge is crucial for ensuring the safe use of this important dye and for assessing its environmental impact.

References

An In-depth Technical Guide on the Quantum Yield and Fluorescence Lifetime of Vat Blue 6 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, a member of the anthraquinone dye family, is primarily utilized in the textile industry for its robust dyeing properties. While its chromophoric nature is well-established, a comprehensive understanding of its photophysical characteristics, specifically its fluorescence quantum yield and lifetime, remains largely unexplored in publicly available scientific literature. This technical guide aims to address this knowledge gap by providing a foundational framework for the investigation of this compound and its derivatives.

Due to the current absence of reported quantitative data for this compound, this document will focus on the essential methodologies required to determine these critical photophysical parameters. It will serve as a detailed manual for researchers, outlining the established experimental protocols for measuring fluorescence quantum yield and lifetime. To provide a practical context, illustrative data for a well-characterized blue fluorescent dye, Coumarin 1, is included. Furthermore, this guide presents logical workflows and conceptual relationships through visualizations to aid in the systematic study of novel fluorescent compounds.

Data Presentation

A comprehensive literature search did not yield specific quantitative data for the fluorescence quantum yield and lifetime of this compound or its derivatives. To facilitate future research and provide a template for data presentation, the following tables are provided. Table 1 is a template for presenting the photophysical properties of this compound derivatives once they are experimentally determined. Table 2 contains data for the well-characterized blue fluorescent dye, Coumarin 1, to serve as a reference.

Table 1: Photophysical Properties of this compound Derivatives (Template)

| Derivative | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| This compound | ||||||

| Derivative 1 | ||||||

| Derivative 2 | ||||||

| ... |

Table 2: Photophysical Properties of Coumarin 1

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| Coumarin 1 | Ethanol | 373 | 450 | 25,000 | 0.73 | 4.65 |

| Coumarin 1 | Methanol | 372 | 453 | 24,500 | 0.64 | 3.80 |

| Coumarin 1 | Cyclohexane | 355 | 412 | 22,000 | 0.02 | - |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the sample to a well-characterized standard, is commonly employed.

a. Relative Quantum Yield Measurement

This method involves comparing the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54)

-

Solvent(s) for sample and standard

-

Volumetric flasks and pipettes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorescence standard of known concentration.

-

Prepare a series of dilutions of the standard in the chosen solvent.

-

Prepare a stock solution of the this compound derivative.

-

Prepare a series of dilutions of the sample in the same solvent as the standard, if possible.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all standard and sample solutions.

-

The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the standard and sample solutions. Ensure the entire emission band is captured.

-

Record the emission spectrum of a solvent blank.

-

-

Data Analysis:

-

Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard spectra.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of the resulting lines for the sample (msample) and the standard (mstd) are determined.

-

Calculate the quantum yield of the sample (Φf, sample) using the following equation:

Φf, sample = Φf, std * (msample / mstd) * (ηsample2 / ηstd2)

where:

-

Φf, std is the quantum yield of the standard.

-

msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[1][2][3]

a. Time-Correlated Single Photon Counting (TCSPC)

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED). The time difference between the excitation pulse and the detection of the first fluorescence photon is measured for a large number of events. A histogram of these time differences represents the fluorescence decay profile.

Equipment:

-

Pulsed light source (picosecond laser diode or LED)

-

Sample holder

-

Emission monochromator or filter

-

Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

-

TCSPC electronics (Time-to-Amplitude Converter (TAC) and Multi-Channel Analyzer (MCA))

-

Computer with data acquisition and analysis software

Procedure:

-

Instrument Setup and Calibration:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Select an excitation source with a pulse width significantly shorter than the expected fluorescence lifetime.

-

Record the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.

-

-

Sample Measurement:

-

Place the cuvette containing the this compound derivative solution in the sample holder.

-

Set the emission wavelength to the maximum of the sample's fluorescence.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts) to ensure good statistical accuracy. The collection rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model:

I(t) = Σ αi * exp(-t / τi)

where:

-

I(t) is the fluorescence intensity at time t.

-

αi is the pre-exponential factor for the i-th decay component.

-

τi is the lifetime of the i-th decay component.

-

-

For a single exponential decay, the equation simplifies to I(t) = α * exp(-t / τ).

-

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Mandatory Visualization

References

- 1. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 3. ikm.org.my [ikm.org.my]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Vat Blue 6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed crystallographic data and specific polymorphism studies for Vat Blue 6 (C.I. 69825; 7,16-dichloroindanthrone) are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the available data for its parent compound, indanthrone (Vat Blue 4), and general principles of solid-state chemistry of organic pigments.

Introduction

This compound is a synthetic organic pigment from the anthraquinone class, valued for its brilliant blue hue and excellent fastness properties in applications ranging from textile dyeing to coatings.[1][2] Structurally, it is 7,16-dichloroindanthrone, a chlorinated derivative of indanthrone (Vat Blue 4).[3] The solid-state properties of organic pigments, such as crystal structure and polymorphism, are critical as they significantly influence their color, stability, and performance. This guide explores the known crystal structure of the closely related indanthrone and discusses the potential for polymorphism in this compound, providing a framework for further research.

Molecular and Crystal Structure

While specific single-crystal X-ray diffraction data for this compound is not publicly documented, the crystal structure of its parent compound, indanthrone (Vat Blue 4), has been elucidated. Given the structural similarity, the indanthrone structure serves as a foundational model for understanding this compound.

Crystal Structure of Indanthrone (Vat Blue 4)

The crystal structure of the α-form of indanthrone has been determined, revealing a monoclinic system. The unit cell parameters and other crystallographic data are summarized in the table below. The molecule exhibits a slight deviation from planarity.[4][5]

| Parameter | Value | Citation |

| Crystal System | Monoclinic | |

| Space Group | P2₁/a | |

| a | 30.83 Å | |

| b | 3.833 Å | |

| c | 7.845 Å | |

| β | 91° 55' | |

| Molecules per unit cell (Z) | 2 | |

| Calculated Density | 1.58 g/cm³ |

Table 1: Crystallographic Data for the α-form of Indanthrone (Vat Blue 4)

The nitrogen atom in the indanthrone molecule is involved in an intramolecular hydrogen bond with the adjacent oxygen atom. The introduction of two chlorine atoms in the 7 and 16 positions to form this compound would be expected to influence the intermolecular interactions and potentially the crystal packing, which could lead to different unit cell parameters and possibly a different polymorphic form.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic pigments. Different polymorphs of a compound can exhibit distinct physical properties, including color, solubility, and stability. While specific polymorphs of this compound have not been detailed in the literature, indanthrone is known to exist in several polymorphic forms. The synthesis and crystallization conditions are known to influence the resulting crystal form of vat dyes.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the general techniques that would be employed to study its crystal structure and polymorphism.

Synthesis of this compound

This compound is typically synthesized by the chlorination of Vat Blue 4 (indanthrone). Several methods have been patented, with variations in the solvent and chlorinating agent.

Method 1: Chlorination in an Aromatic Inert Solvent

-

Preparation: A suspension of Vat Blue 4 is prepared in an aromatic inert solvent such as chlorobenzene, o-dichlorobenzene, or nitrobenzene. The mass ratio of solvent to Vat Blue 4 can range from 2:1 to 10:1.

-

Chlorination: Sulfonyl chloride is added to the suspension at a controlled temperature of 20-40 °C. The molar ratio of Vat Blue 4 to sulfonyl chloride can be between 1:1.5 and 1:8.

-

Reaction: The mixture is then heated to 70-90 °C to complete the reaction.

-

Work-up: After the reaction, water is added to dilute the mixture, and an alkali is used to adjust the pH to 7-10.

-

Isolation: The solvent is removed by distillation, and the solid product is isolated by filtration. The filter cake is washed with hot water until the pH is between 5 and 8, yielding the final this compound product.

Method 2: Chlorination in Sulfuric Acid

-

Dissolution: Vat Blue 4 is dissolved in concentrated sulfuric acid.

-

Catalysis: A catalyst, such as manganese dioxide, may be added.

-

Chlorination: Chlorine gas is introduced into the solution at a controlled temperature (e.g., 52-54 °C).

-

Reduction and Crystallization: The chlorinated product is then subjected to a reduction and crystallization process to obtain the final pigment.

Characterization Techniques for Crystal Structure and Polymorphism

To study the crystal structure and polymorphism of this compound, the following experimental techniques would be essential:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different polymorphic forms, each of which will produce a unique diffraction pattern.

-

Single-Crystal X-Ray Diffraction: If single crystals can be grown, this method provides the definitive crystal structure, including unit cell dimensions, space group, and atomic coordinates.

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to identify phase transitions between polymorphs, melting points, and heats of fusion. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of the material.

-

Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy can differentiate between polymorphs, as different crystal packing can lead to variations in vibrational modes.

-

Microscopy (SEM, TEM): Scanning and Transmission Electron Microscopy can be used to visualize the crystal habit and morphology of different polymorphic forms.

Visualizations

Caption: Workflow for this compound Synthesis and Polymorphic Screening.

Caption: Conversion of Indanthrone to this compound.

Conclusion

While a definitive guide on the crystal structure and polymorphism of this compound is hampered by the lack of public data, a strong foundational understanding can be built upon the known structure of indanthrone. The synthesis of this compound is well-documented in patent literature, providing clear pathways to obtaining the material for further study. Future research focused on the single-crystal growth and systematic screening for polymorphs of this compound would be invaluable to the pigment and materials science communities, enabling a deeper understanding of its structure-property relationships. The experimental protocols and characterization techniques outlined in this guide provide a roadmap for such investigations.

References

The Enduring Blue: A Technical Guide to the Historical Development of Indanthrone Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanthrone, the first synthetic vat dye, marked a revolutionary step in the history of coloration. Discovered in 1901 by René Bohn at BASF, its exceptional lightfastness and durability set a new standard for synthetic dyes, surpassing even the revered natural indigo.[1][2] This in-depth technical guide explores the historical development of indanthrone synthesis, from its initial discovery to modern industrial processes. We will delve into the core chemistry, present detailed experimental protocols, and provide a quantitative comparison of various synthesis methods.

The Genesis of a Landmark Dye: Bohn's Discovery

In the late 19th and early 20th centuries, the burgeoning chemical industry was in a fervent race to create synthetic dyes that could replace expensive and often inconsistent natural colorants. René Bohn's work at BASF was at the forefront of this movement. While attempting to create a new blue dye by subjecting 2-aminoanthraquinone to alkaline fusion, he serendipitously produced a vibrant blue compound with unprecedented stability.[2][3] This new dye was named Indanthren, a portmanteau of "Indigo" and "Anthracen," highlighting its intended connection to the performance of indigo and its chemical origin from anthracene derivatives.[4] The synthesis, a harsh yet effective process, involved heating 2-aminoanthraquinone with a strong alkali at high temperatures.

The Core Chemistry: From Aminoanthraquinone to Indanthrone

The synthesis of indanthrone (C.I. Vat Blue 4) is fundamentally a dimerization of 2-aminoanthraquinone. The process is carried out under strongly alkaline conditions at temperatures ranging from 220 to 235°C. The overall transformation can be summarized in the following key stages:

-

Dimerization: Two molecules of 2-aminoanthraquinone undergo a condensation reaction to form an intermediate.

-

Intramolecular Cyclization: The intermediate then cyclizes to form the core structure of indanthrone.

-

Oxidation: The final step involves an oxidation reaction to yield the stable indanthrone molecule.

The following diagram illustrates the simplified reaction pathway:

References

An In-depth Technical Guide to the Toxicological Profile and Safety Data of Vat Blue 6 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6 (C.I. 69825; CAS No. 130-20-1), a member of the anthraquinone class of dyes, is a synthetic colorant with applications in the textile industry. Due to its potential for occupational exposure and environmental release, a thorough understanding of its toxicological profile and safety data is essential for researchers, scientists, and professionals in drug development and related fields. This guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative toxicity endpoints, general handling procedures, and insights into its potential mechanisms of toxicity. While specific experimental data for certain endpoints are limited, this document consolidates the existing knowledge to support informed risk assessment and safe laboratory practices.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone |

| Synonyms | C.I. This compound, Indanthrone, 3,3'-Dichloroindanthrene |

| CAS Number | 130-20-1 |

| Molecular Formula | C₂₈H₁₂Cl₂N₂O₄ |

| Molecular Weight | 511.31 g/mol |

| Appearance | Blue powder |

| Solubility | Insoluble in water, acetone, and ethanol. Slightly soluble in hot chloroform, 2-chlorophenol, and hot pyridine.[1] |

Toxicological Profile

The toxicological data for this compound is not exhaustive; however, studies on this dye and other vat dyes provide valuable insights into its potential hazards.

Acute Toxicity

This compound is considered to have low acute toxicity based on oral and aquatic toxicity studies.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | [2] |

| LC₅₀ (96h) | Fathead Minnow (Pimephales promelas) | Aquatic | > 180 mg/L | [2] |

| LC₅₀ (24h) | Earthworm (Lumbricus terrestris) | Dermal Contact | 0.129 mg/L (without additives) | [3] |

| LC₅₀ (24h) | Earthworm (Lumbricus terrestris) | Dermal Contact | 0.21 mg/L (with additives) |

Note: The earthworm toxicity study was conducted on a "blue vat dye" and may not be specific to this compound.

Irritation and Sensitization

This compound is reported to be an irritant to the eyes, skin, and respiratory tract. Prolonged or repeated skin contact may cause irritation. Dust from the powder can cause irritation and inflammation of the eyes and respiratory system.

Mutagenicity

The mutagenicity of this compound is not definitively established. While one source indicates that "mutagenicity data has been reported," another suggests that a conclusive assessment from the available data was not possible.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. It is not listed as a carcinogen by major regulatory agencies such as ACGIH, IARC, NIOSH, NTP, or OSHA. Studies on other vat dyes have shown mixed results. For instance, C.I. Vat Yellow 4 was found to be carcinogenic in male mice, while C.I. Vat Blue 4 showed no carcinogenic action in feeding trials with rats.

Reproductive and Developmental Toxicity

No information is available on the reproductive or developmental toxicity of this compound.

Experimental Protocols

General Experimental Workflow for Toxicity Testing

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Typically, female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The LD₅₀ (median lethal dose) is calculated.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

-

Test Species: A standard freshwater fish species, such as the Fathead Minnow (Pimephales promelas), is used.

-

Test Conditions: Fish are exposed to a range of concentrations of this compound in water under controlled conditions (e.g., temperature, pH, light).

-

Exposure Duration: The exposure period is typically 96 hours.

-

Observations: Mortality and any sublethal effects are recorded at specified intervals.

-

Endpoint: The LC₅₀ (median lethal concentration) at 96 hours is determined.

Potential Signaling Pathways in Anthraquinone Dye Toxicity

The toxicity of anthraquinone dyes is often associated with the generation of reactive oxygen species (ROS), which can lead to cellular damage.

Caption: Proposed signaling pathway for anthraquinone dye-induced toxicity.

The generation of ROS can lead to oxidative stress within cells, causing damage to critical macromolecules such as DNA, lipids, and proteins. This damage can trigger various cellular responses, including cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe. The cell may also activate antioxidant defense mechanisms, such as the Nrf2 pathway, to counteract the oxidative stress.

Safety and Handling in a Laboratory Setting

Given the potential hazards of this compound, appropriate safety precautions should be implemented in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should be worn.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of dust formation, use an approved respirator.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation and inhalation.

-

An eyewash station and safety shower should be readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Minimize dust generation and accumulation.

-

Store in a cool, dry, well-ventilated area in tightly closed containers.

-

Keep away from incompatible materials such as strong oxidizing and reducing agents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Get medical attention immediately.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Conclusion

This compound exhibits low acute oral and aquatic toxicity. However, it is an irritant to the skin, eyes, and respiratory tract. The data on its mutagenic and carcinogenic potential is inconclusive and warrants further investigation. The primary mechanism of toxicity for anthraquinone dyes is believed to be the induction of oxidative stress through the generation of reactive oxygen species.

For laboratory use, strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is crucial to minimize exposure and mitigate potential health risks. This guide provides a foundational understanding of the toxicological profile of this compound to aid researchers and scientists in its safe handling and in the design of future toxicological studies.

References

Methodological & Application

Application Notes and Protocols for Solubilizing Vat Blue 6 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known as Indanthrone, is a synthetic anthraquinone dye characterized by its vibrant blue color and high stability.[1] While extensively used in the textile industry for its excellent fastness properties, its application in in vitro biological research has been limited due to its poor solubility in aqueous solutions.[2][3] This document provides a detailed protocol for the solubilization of this compound for use in in vitro assays, enabling the exploration of its biological activities. The primary method involves the use of Dimethyl Sulfoxide (DMSO) as a solvent, a common practice for preparing water-insoluble compounds for biological studies.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective solubilization and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₁₂Cl₂N₂O₄ | [2] |

| Molecular Weight | 511.31 g/mol | [2] |

| CAS Number | 130-20-1 | |

| Appearance | Aquamarine blue powder | |

| Solubility | Insoluble in water, acetone, ethanol, and toluene. Slightly soluble in hot chloroform, 2-chlorophenol, and hot pyridine. |

Experimental Protocol: Solubilization of this compound using DMSO

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations in aqueous cell culture media or buffers.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Water bath sonicator (optional)

-

0.22 µm syringe filter

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and anhydrous DMSO to room temperature.

-

Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube. The amber tube will protect the compound from light.

-

Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM).

-

Dissolution:

-

Tightly cap the tube and vortex vigorously for 2-3 minutes to facilitate dissolution.

-